molecular formula C11H26Cl2N2 B1424732 n-Methyl-n-(4-piperidinylmethyl)-1-butanamine dihydrochloride CAS No. 1220030-15-8

n-Methyl-n-(4-piperidinylmethyl)-1-butanamine dihydrochloride

Cat. No. B1424732
CAS RN: 1220030-15-8
M. Wt: 257.24 g/mol
InChI Key: XOOBPISPKKWZEX-UHFFFAOYSA-N
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Description

The compound “n-Methyl-n-(4-piperidinylmethyl)-1-butanamine dihydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Excretion Studies

A study by Kintz (1997) presented a procedure for identifying N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) and its metabolite in urine, saliva, and sweat. This method is crucial for understanding the excretion of such compounds following administration (Kintz, 1997).

Thermodynamic and Thermophysical Properties

Research on the thermodynamic and thermophysical properties of related compounds, including 1- and 2-butanamine, was conducted by Das et al. (1993). This provides a comprehensive understanding of the physical characteristics of these compounds, which is vital for their scientific application (Das et al., 1993).

Analytical Method Development

Clark et al. (1995) prepared a series of N-substituted 1-(3,4-methylenedioxyphenyl)-2-butanamines and compared their analytical properties. This research is significant for developing analytical methods for such compounds (Clark et al., 1995).

Novel Therapeutic Class

Nichols et al. (1986) prepared and evaluated derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, suggesting a new pharmacologic class that might have value in psychotherapy (Nichols et al., 1986).

Analysis Methods for Psychotherapeutic Agents

Noggle et al. (1991) developed methods for analyzing N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine and 1-(3,4-methylenedioxyphenyl)-2-butanamine. This research aids in differentiating these compounds, which are important for psychotherapeutic uses (Noggle et al., 1991).

Binding Studies

Castonguay et al. (2003) investigated the binding of 2-aryl-4-(piperidin-1-yl)butanamines to human CCR5, providing insights into the interaction of these compounds with cellular receptors (Castonguay et al., 2003).

properties

IUPAC Name

N-methyl-N-(piperidin-4-ylmethyl)butan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2.2ClH/c1-3-4-9-13(2)10-11-5-7-12-8-6-11;;/h11-12H,3-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOBPISPKKWZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(piperidin-4-ylmethyl)butan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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